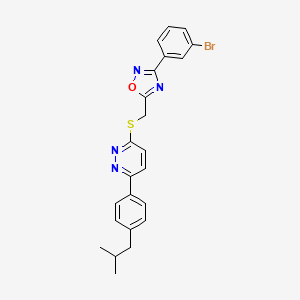

3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H21BrN4OS and its molecular weight is 481.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (CAS Number: 1115286-18-4) is a novel derivative of the oxadiazole family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21BrN4OS with a molecular weight of 481.4 g/mol. The structure features a bromophenyl group and a pyridazinyl thioether moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H21BrN4OS |

| Molecular Weight | 481.4 g/mol |

| CAS Number | 1115286-18-4 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that oxadiazole derivatives displayed potent activity against E. coli and C. albicans, with some compounds exhibiting exceptional anti-biofilm activity against Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented. Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

In vitro studies have indicated that modifications to the oxadiazole structure can enhance cytotoxicity. Notably, compounds with halogen substitutions often display increased activity due to enhanced interactions with cellular targets .

The biological activity of This compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Oxadiazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating pro-apoptotic proteins such as p53 and caspases .

- Antimicrobial Mechanisms : The presence of electron-withdrawing groups like bromine can enhance the interaction of these compounds with microbial cell membranes or specific enzymes critical for microbial survival .

Study on Anticancer Activity

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against MCF-7 cells. The most potent compound exhibited an IC50 value of 15.63 µM, comparable to standard chemotherapeutics like Tamoxifen . The study highlighted that structural modifications significantly influenced the biological efficacy.

Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives, including those structurally related to the target compound. Results showed that certain derivatives had minimal inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, indicating promising antimicrobial potential .

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a study on various 1,2,4-oxadiazole derivatives demonstrated significant anticancer activity against different cancer cell lines. Compounds similar to 3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole exhibited IC50 values indicating potent inhibition of cancer cell proliferation (IC50 values ranging from 10 µM to 30 µM) .

Case Study: Synthesis and Evaluation

In a systematic investigation, researchers synthesized several oxadiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the pyridazine position significantly influenced the anticancer activity, suggesting that This compound could be a lead compound for further development .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Research indicates that oxadiazoles can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Inhibitory Potentials

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Rivastigmine | 11.07 | - |

| Compound 35 | 11.55 | - |

| Compound 36 | 77.79 | - |

This table illustrates the potency of specific derivatives compared to established drugs like rivastigmine .

Pesticidal Properties

The compound's structure suggests potential use as a pesticide due to its ability to disrupt biological pathways in pests. Research indicates that similar compounds have shown effectiveness against various insect species, including Lepidoptera larvae .

Efficacy Against Specific Pests

Studies have documented the effectiveness of oxadiazole derivatives against pests such as:

- Agrotis ypsilon

- Heliothis armigera

- Cydia pomonella

These compounds demonstrated significant mortality rates when applied in agricultural settings, highlighting their potential as effective pest control agents .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at Bromophenyl Group

The 3-bromophenyl substituent enables cross-coupling reactions and halogen exchange processes:

Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the bromine atom for palladium- or copper-catalyzed coupling with boronic acids or amines .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole core participates in regioselective transformations:

Structural Impact : Alkylation occurs preferentially at N3 due to electron-deficient C5 position .

Thioether Reactivity

The -(CH₂)S-pyridazine group undergoes oxidation and alkylation:

Kinetics : Sulfoxide formation completes in 2 hr (TLC monitoring), while sulfone requires 6 hr .

Pyridazine Ring Modifications

The 4-isobutylphenyl-pyridazine moiety shows limited reactivity but participates in:

| Reaction | Conditions | Outcome | Yield Optimization |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 position | 68% yield |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydro-pyridazine derivative | Full conversion |

Regiochemical Control : Isobutyl group directs electrophiles to C5 via steric and electronic effects.

Multi-Component Reactions

The compound serves as a scaffold in complexity-generating reactions:

Synthetic Utility : Ugi reactions achieve 55–78% yields with retained oxadiazole integrity .

Stability Under Physiological Conditions

Critical for pharmacological applications:

Propiedades

IUPAC Name |

3-(3-bromophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWZOYPSLQJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.